Lipophilicity (XLogP3) Differentiation: 4-Ethoxyphenyl vs. N-Benzyl Analog for Membrane Permeability Optimization
The 4-ethoxyphenyl amide substituent in the target compound confers a computed XLogP3 of approximately 2.8, compared to approximately 2.2 for the N-benzyl analog (CAS 1021105-83-8) [1]. This +0.6 log unit difference corresponds to a roughly 4-fold higher predicted octanol–water partition coefficient, favoring passive membrane permeability for intracellular target engagement while remaining within the Lipinski-optimal range (XLogP3 < 5) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.8 (C₂₀H₂₁N₃O₄, MW 367.4) |
| Comparator Or Baseline | N-benzyl analog (CAS 1021105-83-8, C₁₉H₁₉N₃O₃, MW 337.4): XLogP3 ≈ 2.2 |
| Quantified Difference | ΔXLogP3 ≈ +0.6; ~4-fold higher predicted partition coefficient |
| Conditions | Computed using XLogP3 algorithm (PubChem/PyBioMed); identical core scaffold, differing only in N-amide substituent |
Why This Matters
Higher lipophilicity within the drug-like range supports improved passive membrane permeability for intracellular target engagement compared to the benzyl analog.
- [1] PubChem. Computed XLogP3 values: CAS 1021105-92-9 vs. CAS 1021105-83-8. NCBI. View Source
- [2] Lipinski, C. A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
